1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
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Overview
Description
1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of benzofurans. . This compound features a benzofuran ring fused to a piperidine ring, which is further connected to an imidazolidine-2,4-dione moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Piperidine Ring Formation: The piperidine ring is typically formed through hydrogenation, cyclization, or cycloaddition reactions.
Coupling Reactions: The benzofuran and piperidine rings are coupled using reagents such as boronic esters in Suzuki-Miyaura coupling reactions.
Imidazolidine-2,4-dione Formation: The final step involves the formation of the imidazolidine-2,4-dione moiety through cyclization reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or piperidine rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to these targets, while the imidazolidine-2,4-dione moiety contributes to its overall stability and bioactivity .
Comparison with Similar Compounds
1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can be compared with other benzofuran derivatives and piperidine-containing compounds:
Benzofuran Derivatives: Compounds like 1-(1’-{[3-(methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4’-piperidin]-5-yl)methanamine share similar structural features but differ in their biological activities and applications.
Piperidine Derivatives: Piperidine-containing compounds, such as N-{[1-(1-Benzofuran-2-ylcarbonyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, exhibit different pharmacological properties and uses.
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-19-16(22)11-21(18(19)24)13-6-8-20(9-7-13)17(23)15-10-12-4-2-3-5-14(12)25-15/h2-5,10,13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHZQSLVVRXCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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